Chlorhydrate d'éthyl 3-(4-méthoxybenzyl)pipéridine-3-carboxylate

Vue d'ensemble

Description

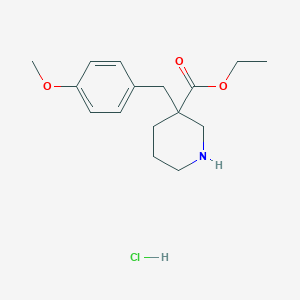

Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO3 and its molecular weight is 313.82 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chlorhydrate d'éthyl 3-(4-méthoxybenzyl)pipéridine-3-carboxylate : est un composé chimique présentant des applications potentielles dans divers domaines de la recherche scientifique. Voici une analyse complète axée sur des applications uniques, chacune présentée dans une section détaillée :

Synthèse d'agonistes et d'antagonistes des récepteurs

Ce composé sert de bloc de construction dans la synthèse d'agonistes et d'antagonistes des récepteurs, qui sont essentiels à l'étude et à la modulation des processus biologiques médiés par les récepteurs .

Synthèse de dérivés de benzamide

Il est utilisé comme réactif de départ dans la synthèse de dérivés de benzamide, qui ont un large éventail d'applications, notamment comme agents thérapeutiques potentiels .

Développement de médicaments contre la douleur

Synthèse d'analogues de la nakadomarine A

Il a été utilisé comme réactif de départ dans la synthèse d'analogues de la nakadomarine A, qui sont importants en chimie des produits naturels marins .

Activité Biologique

Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxybenzyl substituent and an ethyl carboxylate functional group. Its molecular formula is with a molecular weight of approximately 300.79 g/mol. The presence of the methoxy group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Antiproliferative Effects

Research has indicated that piperidine derivatives, including ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride, exhibit various biological activities such as antiproliferative effects against cancer cell lines. A study demonstrated that similar compounds showed promising inhibition of cancer cell growth, with IC50 values typically ranging from 100 nM to 1 µM against different cancer types .

Table 1: Summary of Biological Activities

The mechanism by which ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride exerts its biological effects may involve the inhibition of key enzymes such as acetyl-coenzyme A carboxylases (ACCs). These enzymes are crucial in fatty acid metabolism and represent a target for drug development aimed at metabolic disorders and cancer .

Case Studies

- Anticancer Activity : A study evaluated a series of piperidine derivatives for their anticancer properties. Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride was found to inhibit cell proliferation in human breast cancer cell lines, showcasing its potential as a therapeutic agent .

- Metabolic Regulation : Another investigation focused on the compound's ability to modulate metabolic pathways through ACC inhibition. The results indicated that this compound could significantly reduce fatty acid synthesis in treated cells, suggesting its utility in managing obesity and related metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. The presence of the methoxy group has been shown to enhance lipophilicity, which may improve cellular uptake and bioavailability. Comparisons with other derivatives indicate that modifications at the benzyl position can significantly alter biological activity.

Table 2: Comparison of Structural Variants

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(benzyl)piperidine-3-carboxylate | Benzyl instead of 4-methoxybenzyl | Lower activity |

| N-Methyl-3-(4-methoxybenzyl)piperidine-3-carboxamide | Methyl substitution at nitrogen | Altered pharmacokinetics |

| Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate | Fluorine enhances lipophilicity | Increased potency |

Propriétés

IUPAC Name |

ethyl 3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(9-4-10-17-12-16)11-13-5-7-14(19-2)8-6-13;/h5-8,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFZZTHMDUSMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592092 | |

| Record name | Ethyl 3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176524-06-4 | |

| Record name | Ethyl 3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.